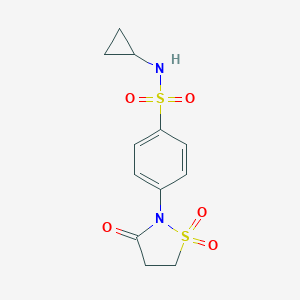
3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is structurally similar to other synthetic cathinones, such as methylone and mephedrone, and is known for its potent stimulant effects. MDPV has gained popularity as a recreational drug due to its ability to induce euphoria, increased alertness, and heightened physical activity. However, it has also been associated with adverse effects such as agitation, psychosis, and even death.
Mecanismo De Acción
MDPV acts as a reuptake inhibitor of the neurotransmitters dopamine and norepinephrine, leading to their increased concentration in the synaptic cleft. This results in the stimulation of the central nervous system, leading to effects such as increased alertness, euphoria, and physical activity.
Efectos Bioquímicos Y Fisiológicos
MDPV has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with the release of stress hormones such as cortisol and adrenaline. In addition, MDPV has been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has been used extensively in lab experiments to investigate its effects on the central nervous system and potential therapeutic applications. Its potency and selectivity for dopamine and norepinephrine transporters make it a useful tool for studying these neurotransmitter systems. However, its potential for abuse and adverse effects limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several areas of future research that could be pursued in relation to MDPV. One area of interest is the development of new therapeutic agents based on the structure of MDPV, with potential applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction for research could be the investigation of the long-term effects of MDPV use, particularly in relation to its potential for neurotoxicity and addiction. Further studies could also explore the mechanisms underlying MDPV's effects on the central nervous system, with the goal of developing more targeted and effective treatments for psychiatric disorders.
Métodos De Síntesis
The synthesis of MDPV involves several steps, starting with the preparation of the precursor compound 3,4-methylenedioxyphenyl-2-propanone (MDP2P). This is achieved through the reaction of safrole with hydroiodic acid and red phosphorus. MDP2P is then converted to MDPV through a series of chemical reactions involving piperidine and benzofuran.
Aplicaciones Científicas De Investigación
MDPV has been the subject of extensive scientific research in recent years, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One area of research has been the investigation of MDPV's effects on the central nervous system, particularly its ability to interact with dopamine and norepinephrine transporters. Studies have also explored the potential use of MDPV as a treatment for certain psychiatric disorders, such as depression and anxiety.
Propiedades
Nombre del producto |
3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
3-(4-methylpiperidin-1-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H17NO2/c1-10-6-8-15(9-7-10)13-11-4-2-3-5-12(11)14(16)17-13/h2-5,10,13H,6-9H2,1H3 |
Clave InChI |
QNDAZYBZKBUSHE-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2C3=CC=CC=C3C(=O)O2 |
SMILES canónico |
CC1CCN(CC1)C2C3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



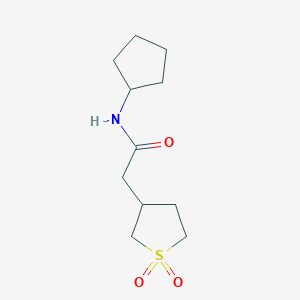
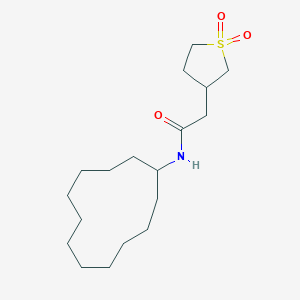

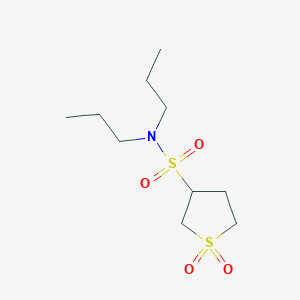
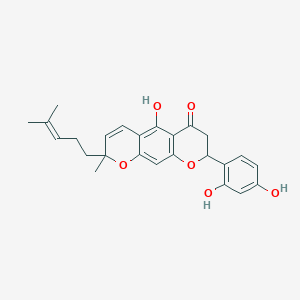
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
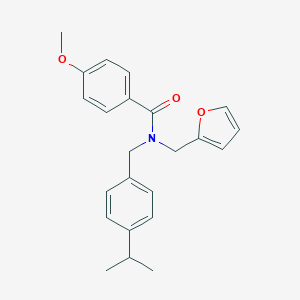

![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

